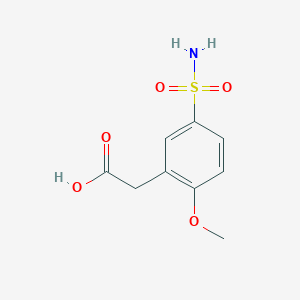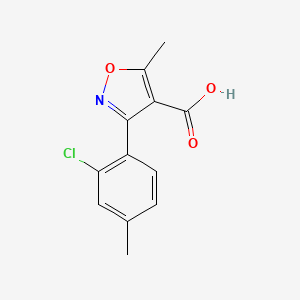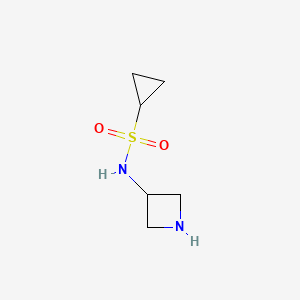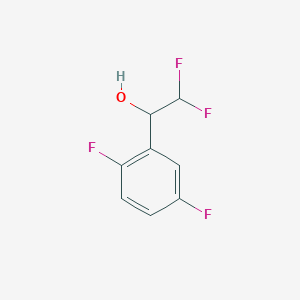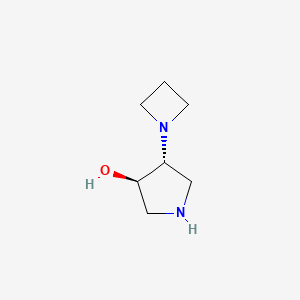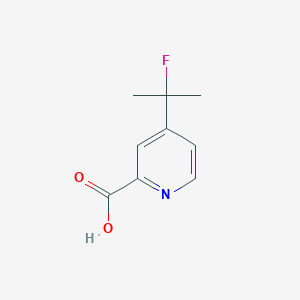
4-(2-Fluoropropan-2-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoropropan-2-yl)picolinic acid is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is a derivative of picolinic acid, which is a pyridinecarboxylic acid
Preparation Methods
One common synthetic route includes the reaction of picolinic acid with 2-fluoropropane under specific conditions to achieve the desired product . Industrial production methods may involve bulk custom synthesis and procurement to ensure the compound is available in large quantities for various applications .
Chemical Reactions Analysis
4-(2-Fluoropropan-2-yl)picolinic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(2-Fluoropropan-2-yl)picolinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Fluoropropan-2-yl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and modulate immune responses . The compound’s effects are mediated through pathways involving zinc transport and protein-ligand interactions.
Comparison with Similar Compounds
4-(2-Fluoropropan-2-yl)picolinic acid can be compared to other picolinic acid derivatives, such as:
Picolinic acid: A simple pyridinecarboxylic acid with a carboxyl group at the 2-position.
Nicotinic acid:
Isonicotinic acid: It has a carboxyl group at the 4-position.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)6-3-4-11-7(5-6)8(12)13/h3-5H,1-2H3,(H,12,13) |
InChI Key |
XVGBKEAJZLFADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




